molecular formula C15H15NO5S B6411937 3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261893-99-5

3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6411937
CAS RN: 1261893-99-5
M. Wt: 321.3 g/mol
InChI Key: YTWSYDNJECILAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid (3-DMSA), also known as dimethylsulfamoylphenylhydroxybenzoic acid, is a synthetic compound with a molecular weight of 258.3 g/mol. It is a white crystalline powder, soluble in water and ethanol, and has a melting point of 140-141°C. 3-DMSA is a derivative of benzoic acid and has been used in research for its potential applications in medicine and biochemistry.

Mechanism of Action

3-DMSA acts as a chelating agent, binding to metal ions such as iron, copper, zinc, and magnesium. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the breakdown of proteins and carbohydrates.
Biochemical and Physiological Effects
3-DMSA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, carbohydrates, and proteins. It has also been shown to inhibit the activity of enzymes involved in the breakdown of proteins and carbohydrates. It has been proposed that 3-DMSA may have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-DMSA in laboratory experiments is its high solubility in water and ethanol, which makes it easy to use and store. It is also relatively inexpensive and can be synthesized in large quantities. The main limitation of using 3-DMSA is its low stability in the presence of light and heat, which can reduce its effectiveness.

Future Directions

Future research on 3-DMSA could focus on its potential applications in medicine and biochemistry, such as its use as a chelating agent, its potential anti-inflammatory, anti-oxidant, and anti-cancer properties, and its potential use in the synthesis of other compounds. Additionally, research could focus on the potential use of 3-DMSA as a substrate in enzyme assays and its potential use in the study of the biochemical properties of proteins and enzymes. Further research could also focus on the development of new methods for the synthesis of 3-DMSA, as well as the development of new methods for its storage and use.

Synthesis Methods

3-DMSA can be synthesized from benzoic acid and 3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%onium methylide in the presence of a catalyst. The reaction is carried out in an inert atmosphere with stirring and heating at a temperature of 80-90°C for 2-3 hours. The reaction yields a white crystalline powder with a yield of 95%.

Scientific Research Applications

3-DMSA has been studied for its potential applications in biochemistry, pharmacology, and medicine. It has been used as a substrate in enzyme assays, as a chelating agent in the study of metal ion-mediated processes, and as a reagent in the synthesis of other compounds. It has also been used in the study of the biochemical properties of proteins and enzymes, and in the study of the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(17)8-10/h3-9,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWSYDNJECILAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid

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